molecular formula C15H15N3O3 B2480602 N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide CAS No. 866131-32-0

N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide

Cat. No.: B2480602
CAS No.: 866131-32-0
M. Wt: 285.303
InChI Key: WMQJFKOUQDTSOW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is a pyridazinone derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. Pyridazinone derivatives are extensively investigated for their cardiovascular effects, particularly as potential vasodilating and antihypertensive agents . Recent research into structurally similar pyridazin-3-one compounds has demonstrated superior aortic vasorelaxant activity, achieved through a notable increase in eNOS mRNA expression and a subsequent uplevelling of aortic nitric oxide (NO) content . This mechanism is a key pathway in the regulation of vascular tone. Beyond cardiovascular applications, the pyridazinone scaffold is a versatile building block in drug discovery, with explored activities in other areas such as anti-inflammatory and central nervous system (CNS) disorders . This compound serves as a valuable chemical intermediate for researchers aiming to explore structure-activity relationships (SAR) and optimize the pharmacological profile of new chemical entities targeting these pathways.

Properties

IUPAC Name

N-cyclopropyl-2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-13(16-11-6-7-11)10-21-14-8-9-15(20)18(17-14)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQJFKOUQDTSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step often involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through the use of phenyl-substituted starting materials.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropyl halides or cyclopropyl carbinols in the presence of strong bases or through cyclopropanation reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through the reaction of the pyridazinone intermediate with chloroacetic acid or its derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the employment of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazinone moiety, converting it to dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide. Thiadiazole derivatives, for instance, have been shown to exhibit significant in vitro and in vivo efficacy against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Key Findings :

  • Inhibition of Tumor Growth : Compounds similar to this compound have demonstrated reduced tumor growth in xenograft models.
  • Cell Viability Reduction : Studies indicate decreased viability in human cancer cell lines such as HL-60 (leukemia) and MCF7 (breast cancer) when treated with thiadiazole derivatives .

Drug Design and Development

The structural features of this compound make it a candidate for further optimization in drug design. The influence of bioisosteres can enhance the compound's selectivity and potency, which is crucial for developing effective therapeutics .

Case Studies

  • Thiadiazole Derivatives : A study published in ResearchGate reviews various thiadiazole derivatives that exhibit anticancer activities. These compounds show promise for further development into clinical candidates targeting specific cancer types .
  • Pyridazine-Based Compounds : Research indicates that pyridazine derivatives can modulate biological pathways associated with cancer progression, suggesting that N-cyclopropyl derivatives may have similar effects due to their structural similarities .
Compound TypeBiological ActivityReference
Thiadiazole DerivativesInduction of apoptosis in leukemia cells
Pyridazine DerivativesInhibition of tumor growth in xenografts
N-cyclopropyl DerivativeDecreased viability in breast cancer cells

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridazinyl acetamides, which exhibit structural diversity in substituents and functional groups. Below is a detailed comparison with analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Substituents/Modifications Potential Implications
N-Cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide (Target Compound) Cyclopropylamide, phenyl at pyridazinyl N1, ether linkage ~314.3* Phenyl group, cyclopropylamide Enhanced metabolic stability due to cyclopropyl; phenyl may improve hydrophobic interactions.
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (P-0042) Chloropyridazinyl, pyrrolidinyl ether, pyridinyl-pyrazolyl backbone 444.2 ([M+H]+ = 445.2) 5-Chloro, pyrrolidinyl, pyrazolyl Chlorine may enhance potency; pyrrolidinyl improves solubility or target binding.
N-Cyclopropyl-2-{3'-[5-({[(3,5-Dichloropyridin-4-yl)amino]carbonyl}amino)-1-ethyl-6-oxo-1,6-dihydropyridazin-3-yl]biphenyl-4-yl}acetamide Biphenyl, urea linkage, dichloropyridinyl ~650.0* Biphenyl, urea, dichloropyridinyl Urea groups strengthen hydrogen bonding; biphenyl may increase steric bulk and selectivity.
N-Cyclopropyl-3'-[5-({[(3,5-Dichloropyridin-4-yl)amino]carbonyl}amino)-1-ethyl-6-oxo-1,6-dihydropyridazin-3-yl]-5-{[5-(dimethylamino)pentyl]oxy}biphenyl-3-carboxamide Extended alkyloxy chain, carboxamide, dimethylamino ~750.0* Pentyloxy chain, dimethylamino, carboxamide Alkyloxy chain may enhance membrane permeability; dimethylamino could modulate solubility.

*Molecular weights estimated based on structural formulas.

Key Findings and Analysis

Substituent Impact on Bioactivity :

  • The target compound lacks halogen substituents (e.g., chlorine in P-0042 ), which are often associated with increased binding affinity but may raise toxicity risks. Its phenyl group likely enhances hydrophobic interactions with target sites.
  • P-0042 incorporates a 5-chloro group and pyrrolidinyl ether, which may improve target selectivity or solubility compared to the phenyl-substituted analog .

The pentyloxy-dimethylamino chain in one analog suggests tailored pharmacokinetic properties, such as prolonged half-life or tissue penetration.

Synthetic Considerations :

  • The synthesis of P-0042 involves HBTU-mediated coupling with cyclopropylamine, a method applicable to the target compound’s derivatives .

Safety and Reactivity :

  • Unlike the urea-containing analogs, the target compound’s safety profile emphasizes flammability and acute toxicity risks, possibly due to its simpler structure and higher reactivity .

Biological Activity

N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is a complex organic compound with the molecular formula C15_{15}H15_{15}N3_{3}O3_{3}. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. Understanding its biological activity is crucial for developing therapeutic applications.

Chemical Structure

The structural composition of this compound includes:

  • A cyclopropyl group
  • An acetamide moiety
  • A pyridazine ring with an oxo and phenyl substituent

This unique arrangement contributes to its pharmacological properties and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study screening various N-substituted phenyl compounds found that modifications in the phenyl ring significantly influenced antimicrobial effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) suggests that lipophilicity plays a critical role in the ability of these compounds to penetrate cell membranes, enhancing their antimicrobial efficacy.

The biological activity of this compound can be attributed to its interaction with various biological targets. Binding affinity studies reveal that such compounds may engage with specific receptors or enzymes involved in disease pathways. This interaction is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic profile .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectsReference
AntimicrobialStaphylococcus aureusEffective against Gram-positive bacteria
AntimicrobialCandida albicansModerate effectiveness
AnticonvulsantEpilepsy ModelsSignificant protection in MES tests

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
EtherificationEthanol, 0–5 °C, 2 h60–75
Cyclopropane couplingDCM, RT, 12 h50–66

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological characterization involves:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., pyridazinyl protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., HRMS-APPI for exact mass determination) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks using SHELX programs .

Advanced: How can reaction conditions be optimized to improve yield?

  • Temperature Control : Lower temperatures (0–5 °C) minimize side reactions during etherification .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in coupling reactions .
  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclopropane formation .
  • In-line Monitoring : HPLC or TLC tracks reaction progress to terminate at peak product concentration .

Advanced: How to resolve contradictions in spectral data during characterization?

  • Cross-validation : Compare NMR data with analogous compounds (e.g., pyridazinone derivatives in ).
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in hydrogen bonding or stereochemistry .
  • Dynamic NMR : Probe temperature-dependent shifts to confirm conformational flexibility .

Advanced: What computational methods predict interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinase targets) using the compound’s 3D structure .
  • QSAR Modeling : Correlates substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity trends .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Advanced: How are hydrogen-bonding patterns analyzed in crystallographic studies?

  • Graph Set Analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular interactions .
  • SHELX Refinement : Assigns anisotropic displacement parameters to validate bond angles/distances .

Q. Example Data :

Interaction TypeDistance (Å)Angle (°)Reference
N–H···O (pyridazinyl)2.85165

Advanced: How to assess the compound’s stability under varying pH/temperature?

  • Forced Degradation Studies : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability up to 300°C .
  • UV-Vis Spectroscopy : Tracks absorbance changes under light exposure to assess photostability .

Advanced: What structural modifications enhance bioactivity while maintaining solubility?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to improve target affinity .
  • Prodrug Design : Link hydrophilic moieties (e.g., PEG) to the acetamide group to enhance aqueous solubility .
  • Heterocycle Replacement : Substitute pyridazinyl with triazolopyridazine to modulate metabolic stability .

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